2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine is an organophosphorus compound characterized by the presence of a trimethylsilyl group. This compound is notable for its unique structure, which includes a phosphorus-nitrogen ring and a trimethylsilyl group attached to an oxygen atom. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine typically involves the reaction of a phosphorus-containing precursor with a trimethylsilylating agent. One common method is the reaction of a diazaphospholidine derivative with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted diazaphospholidine derivatives.
Scientific Research Applications
2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-nitrogen bonds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine involves its interaction with molecular targets through its phosphorus-nitrogen ring. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects. The compound can participate in various pathways, including nucleophilic substitution and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine: Characterized by a trimethylsilyl group and a phosphorus-nitrogen ring.
This compound derivatives: Similar structure but with different substituents on the phosphorus or nitrogen atoms.
Uniqueness
This compound is unique due to its combination of a trimethylsilyl group and a phosphorus-nitrogen ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stability and reactivity under specific conditions .
Properties
CAS No. |
61706-74-9 |
---|---|
Molecular Formula |
C5H15N2OPSi |
Molecular Weight |
178.24 g/mol |
IUPAC Name |
1,3,2-diazaphospholidin-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C5H15N2OPSi/c1-10(2,3)8-9-6-4-5-7-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
DBPSEAPMNDCRSL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP1NCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.